molecular formula C6H11ClF5NS B13107118 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride

Katalognummer: B13107118
Molekulargewicht: 259.67 g/mol
InChI-Schlüssel: CYJBOHATDMHCGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride is a quaternary ammonium compound characterized by the presence of a pentafluoroethylsulfanyl group attached to a butyl chain, which is further connected to an ammonium chloride moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride typically involves the reaction of a suitable butylamine derivative with pentafluoroethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phase-transfer catalysts can also enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 4-Pentafluoroethylsulfanyl-butyl-ammonium chloride involves its interaction with cellular membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on microbial cell membranes, leading to membrane disruption and cell lysis. Additionally, the pentafluoroethylsulfanyl group can interact with specific molecular targets, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Pentafluoroethylsulfanyl-butyl-ammonium chloride stands out due to the presence of the pentafluoroethylsulfanyl group, which imparts unique properties such as increased lipophilicity and enhanced reactivity in certain chemical reactions. This makes it particularly useful in specialized applications where other quaternary ammonium compounds may not be as effective .

Eigenschaften

Molekularformel

C6H11ClF5NS

Molekulargewicht

259.67 g/mol

IUPAC-Name

4-(1,1,2,2,2-pentafluoroethylsulfanyl)butylazanium;chloride

InChI

InChI=1S/C6H10F5NS.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H

InChI-Schlüssel

CYJBOHATDMHCGZ-UHFFFAOYSA-N

Kanonische SMILES

C(CCSC(C(F)(F)F)(F)F)C[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.